molecular formula C6H13NO3 B1316375 (2S,3R)-3-Amino-2-hydroxyhexanoic acid CAS No. 75638-59-4

(2S,3R)-3-Amino-2-hydroxyhexanoic acid

Cat. No.: B1316375
CAS No.: 75638-59-4
M. Wt: 147.17 g/mol
InChI Key: OIFGOYXLBOWNGQ-UHNVWZDZSA-N
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Description

(2S,3R)-3-Amino-2-hydroxyhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxyhexanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in high yields and diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are often preferred for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3R)-3-Amino-2-hydroxyhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Amino-2-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its stereochemistry is crucial for its binding affinity and specificity, influencing the pathways it affects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Amino-2-hydroxyhexanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research .

Properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGOYXLBOWNGQ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570985
Record name (2S,3R)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75638-59-4
Record name (2S,3R)-3-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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